molecular formula C11H13Cl2N3OS B5813323 N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea CAS No. 454229-37-9

N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea

Cat. No. B5813323
CAS RN: 454229-37-9
M. Wt: 306.2 g/mol
InChI Key: SFRXXKCDEXUILG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea (DCMT) is a chemical compound that has been studied extensively for its potential use in scientific research. DCMT is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of this compound as a tool for studying the role of thioureas in biological systems. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of melanin, which can be useful in the treatment of skin disorders such as hyperpigmentation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential treatment for certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also a relatively stable compound, which makes it useful for long-term studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Another area of research could focus on the use of this compound as a tool for studying the role of thioureas in biological systems, which could lead to a better understanding of the biochemical and physiological effects of these compounds. Additionally, research could focus on the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-4-morpholinylthiourea can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with potassium thiocyanate and morpholine. This method has been shown to produce high yields of this compound with good purity. Other methods include the reaction of 3,4-dichlorophenyl isothiocyanate with morpholine or the reaction of 3,4-dichlorophenyl isocyanate with potassium thiocyanate and morpholine.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3OS/c12-9-2-1-8(7-10(9)13)14-11(18)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRXXKCDEXUILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241186
Record name N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

454229-37-9
Record name N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454229-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-N′-4-morpholinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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